molecular formula C10H10F3NO2 B556579 (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 14464-68-7

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B556579
CAS No.: 14464-68-7
M. Wt: 233.19 g/mol
InChI Key: BURBNIPKSRJAIQ-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is an organic compound with the chemical formula C10H10F3NO2. It is a white solid with unique chemical properties, primarily used as a pharmaceutical intermediate. This compound is widely utilized in the synthesis of antiviral drugs, anti-cancer drugs, and anti-anxiety drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves a two-step process:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

Scientific Research Applications

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to its pharmacological effects. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Trifluoromethylphenyl)propionic acid
  • 4-(Trifluoromethyl)-L-phenylglycine
  • Trifluoromethyl phenyl sulfone

Uniqueness

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and pharmacological properties. This substitution enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

(2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURBNIPKSRJAIQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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